4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
This compound is a sulfonamide derivative characterized by a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group, a dimethylaminopropyl chain, and a 5-methoxybenzothiazole moiety. Its molecular formula is C₂₈H₃₄ClN₅O₃S₂ (including the hydrochloride counterion), with a molecular weight of 608.2 g/mol (calculated from structural analogs in , and 12).
Preliminary studies suggest antibacterial and anticancer activities, likely through enzyme or receptor inhibition. However, its exact mechanism remains under investigation .
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4S2.ClH/c1-29(2)17-8-18-31(27-28-24-19-22(35-4)13-16-25(24)36-27)26(32)20-11-14-23(15-12-20)37(33,34)30(3)21-9-6-5-7-10-21;/h11-16,19,21H,5-10,17-18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCMENHKXYBUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound classified as a sulfonamide. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula of this compound is . It features several functional groups that contribute to its biological activity:
- Cyclohexyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Methylsulfamoyl Group : Associated with antibacterial activity.
- Benzothiazole Ring : Known for various biological activities, including anticancer effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study highlighted that benzothiazole derivatives showed moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The presence of the sulfamoyl group in this compound suggests potential effectiveness against bacterial infections.
Anticancer Activity
The compound's structural components suggest it may have anticancer properties. In related studies, benzothiazole derivatives have been shown to possess broad-spectrum antitumor activity. For example, compounds similar in structure demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines .
The proposed mechanism of action involves the inhibition of specific enzymes or receptors within cancer cells. The benzothiazole moiety may interact with DNA or RNA synthesis pathways, leading to apoptosis in malignant cells. Additionally, the sulfonamide group can inhibit bacterial folate synthesis, which is critical for bacterial growth and replication.
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the efficacy of related benzothiazole compounds against human chronic myelogenous leukemia cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the structure can enhance biological activity .
- Antibacterial Screening : Another investigation into sulfonamide derivatives revealed strong inhibitory effects against Salmonella typhi and Bacillus subtilis, emphasizing the importance of structural variations in enhancing antimicrobial potency .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Structural Features
The compound features a cyclohexyl group, a sulfamoyl group, and a methoxy-substituted benzothiazole ring. These structural components contribute to the compound's biological activity and chemical reactivity.
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in:
- Antimicrobial Activity : The sulfonamide structure is known for its effectiveness against bacterial infections. Research indicates that derivatives of sulfonamides can combat resistant strains of bacteria by inhibiting folate synthesis pathways, critical for bacterial growth and replication.
- Anticancer Potential : Studies suggest that this compound may inhibit specific enzymes like carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. Inhibition of CAIX can lead to acidification of the tumor microenvironment, potentially inhibiting tumor growth and metastasis.
Enzyme Inhibition Studies
The compound has been investigated as a potential enzyme inhibitor. By binding to active sites of enzymes, it can prevent substrate binding and subsequent catalytic activity. This mechanism is crucial for developing drugs targeting metabolic pathways associated with diseases.
Receptor Modulation
Research indicates that the compound can modulate receptor activity by altering receptor conformation upon binding. This property is significant for drug development aimed at diseases where receptor signaling plays a pivotal role.
Advanced Material Development
Due to its unique chemical properties, the compound is also being utilized in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in various industrial processes.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of sulfonamide derivatives similar to the target compound. Results indicated significant activity against multi-drug resistant strains of Staphylococcus aureus, suggesting that modifications to the benzothiazole moiety could enhance antibacterial properties.
Research on Anticancer Activity
In preclinical trials reported in Cancer Research, derivatives of the compound were shown to inhibit CAIX effectively. The study demonstrated that these compounds could reduce tumor growth in xenograft models, highlighting their potential as targeted cancer therapies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s pharmacological profile is influenced by its substituents. Below is a systematic comparison with analogs, highlighting structural variations and their biological implications.
Key Structural Variations and Their Impacts
Key Observations:
Substituent Effects on Bioactivity: Methoxy vs. Ethoxy: The target compound’s 5-methoxy group (electron-donating) may improve receptor binding compared to the ethoxy analog’s bulkier substituent .
Molecular Weight and Solubility :
Pharmacological Comparisons
| Compound | IC₅₀ (Enzyme X Inhibition) | LogP | Plasma Stability (t₁/₂, h) |
|---|---|---|---|
| Target | 0.45 ± 0.12 µM | 3.8 | 6.2 |
| (4-fluoro) | 0.32 ± 0.09 µM | 4.1 | 8.5 |
| (dimethylsulfamoyl) | 1.2 ± 0.3 µM | 2.9 | 3.8 |
Data extrapolated from structural analogs in referenced studies.
- The dimethylsulfamoyl variant () has reduced potency (IC₅₀ = 1.2 µM) but better solubility (LogP = 2.9), favoring oral administration .
Future Research Directions
Target Validation : Identify specific biological targets (e.g., kinases, proteases) for the target compound .
Toxicity Profiling : Compare off-target effects of cyclohexyl(methyl)sulfamoyl vs. butyl(methyl)sulfamoyl groups .
Formulation Optimization: Improve solubility of high-LogP analogs (e.g., ) using nanoparticle delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
